molecular formula C9H2F17NO2 B1388822 Perfluoro-6-isopropoxyhexanamide CAS No. 29952-92-9

Perfluoro-6-isopropoxyhexanamide

Cat. No. B1388822
CAS RN: 29952-92-9
M. Wt: 479.09 g/mol
InChI Key: QVENIMCKJBZDAX-UHFFFAOYSA-N
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Description

Perfluoro-6-isopropoxyhexanamide is a synthetic chemical that belongs to the family of perfluorinated compounds (PFCs) . PFCs are a large family of synthetic chemicals, some of which are mammary toxicants and endocrine disruptors . They are used in various industrial and consumer products due to their high thermal and chemical stability .

Scientific Research Applications

  • Environmental Sciences

    • PFAS are used in numerous products and technical processes due to their extreme persistence in the environment .
    • They are harmful to aquatic fauna, insects, and amphibians at concentrations of a few µg/L or less, accumulate in organisms, and biomagnify in food webs .
    • Several PFAS have multiple toxic effects, particularly affecting liver, kidney, thyroid, and the immune system .
    • The high mobility of per and polyfluorinated carboxylic and sulfonic acids makes soil and groundwater pollution at contaminated sites a problem .
  • Proton Exchange Membrane (PEM) Fuel Cells

    • The aim of the work was the synthesis and characterization of new perfluorinated monomers bearing acidic groups for proton transport for potential and future applications in PEM fuel cells .
    • The monomers have both aliphatic and aromatic perfluorinated tags to diversify the membrane polarity .
    • A double bond facilitates the polymerization under vacuum giving a preferential way for the chain growth of the polymer .
    • Preliminary results on the plasma deposition of a polymeric film are also presented .

Safety And Hazards

Perfluoro-6-isopropoxyhexanamide may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to use only outdoors or in a well-ventilated area and avoid breathing dust/fumes .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decafluoro-6-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2F17NO2/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)9(25,26)29-6(18,7(19,20)21)8(22,23)24/h(H2,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVENIMCKJBZDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2F17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663107
Record name 2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoro-6-isopropoxyhexanamide

CAS RN

29952-92-9
Record name 2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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